molecular formula C17H12BrN3O4S B2770921 2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide CAS No. 413606-16-3

2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide

Cat. No.: B2770921
CAS No.: 413606-16-3
M. Wt: 434.26
InChI Key: WINFLSGAKLBJTB-DJKKODMXSA-N
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Description

2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is a complex organic compound with the molecular formula C17H12BrN3O4S This compound is known for its unique structural features, which include a bromonaphthalene moiety and a nitrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide typically involves a multi-step process. One common method starts with the bromination of naphthalene to produce 4-bromonaphthalene. This intermediate is then reacted with an appropriate hydroxylamine derivative to form the oxy-naphthalene compound. The final step involves the condensation of this intermediate with 5-nitrothiophene-2-carbaldehyde under specific reaction conditions to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromonaphthalene moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylene]acetohydrazide
  • 4-bromo-1-naphthylamine
  • 5-nitro-2-thiophenecarboxaldehyde

Uniqueness

2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is unique due to its combination of a bromonaphthalene and a nitrothiophene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFLSGAKLBJTB-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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